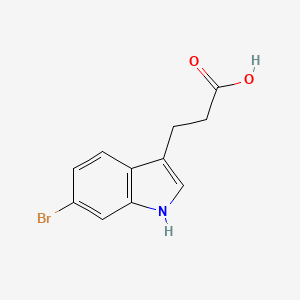

3-(6-bromo-1H-indol-3-yl)propanoic Acid

Description

BenchChem offers high-quality 3-(6-bromo-1H-indol-3-yl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-bromo-1H-indol-3-yl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-2-3-9-7(1-4-11(14)15)6-13-10(9)5-8/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSUKOLQNHGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446551 | |

| Record name | 3-(6-bromo-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210569-69-0 | |

| Record name | 3-(6-bromo-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-(6-Bromo-1H-indol-3-yl)propanoic Acid

Executive Summary

The synthesis of 3-(6-bromo-1H-indol-3-yl)propanoic acid presents a specific chemoselective challenge: extending the carbon chain at the indole C3 position while preserving the labile aryl-bromide moiety at C6. This halogenated motif is a critical pharmacophore in auxin signaling modulators, kinase inhibitors, and GPCR ligands (e.g., GPR17 agonists).

Standard hydrogenation protocols (Pd/C, H₂) often lead to hydrodehalogenation (loss of bromine). Therefore, this guide prioritizes a chemoselective hydride reduction strategy. The recommended workflow utilizes a Vilsmeier-Haack formylation followed by a Knoevenagel-Doebner condensation and a selective saturation of the alkene .

Retrosynthetic Analysis & Strategy

To ensure scalability and reproducibility, we bypass the classical Fischer Indole Synthesis, which would require the expensive and unstable 6-bromophenylhydrazine and 4-oxopentanoic acid. Instead, we utilize the commercially available 6-bromoindole as the starting scaffold.

Strategic Disconnection

The synthesis is broken down into three modular phases:

-

C3-Functionalization: Introduction of a one-carbon electrophile (Formylation).

-

Chain Extension: Installation of the propenoic acid side chain via condensation.

-

Chemoselective Reduction: Saturation of the alkene without debromination.

Figure 1: Retrosynthetic tree illustrating the linear assembly strategy from 6-bromoindole.

Experimental Protocols

Phase 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 6-bromo-1H-indole-3-carbaldehyde. Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ.

Reagents & Materials

-

6-Bromoindole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous, 5.0 vol)

-

Sodium Hydroxide (NaOH) (2M aqueous solution)

Step-by-Step Methodology

-

Reagent Formation: In a flame-dried round-bottom flask under N₂ atmosphere, cool anhydrous DMF to 0°C.

-

Addition: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic. Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 6-bromoindole in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature, then heat to 40°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:2). The intermediate iminium salt may precipitate.

-

Hydrolysis: Cool the mixture to 0°C. Pour slowly into crushed ice/water (10 vol).

-

Basification: Adjust pH to 9–10 using 2M NaOH (or saturated Na₂CO₃ for milder conditions). The aldehyde will precipitate as a solid.

-

Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum.[1][2] Recrystallize from ethanol if necessary.

Key Insight: The 6-bromo substituent deactivates the ring slightly compared to unsubstituted indole, requiring the mild heating (40°C) to drive the reaction to completion.

Phase 2: Knoevenagel-Doebner Condensation

Objective: Synthesis of (E)-3-(6-bromo-1H-indol-3-yl)acrylic acid. Mechanism: Base-catalyzed condensation followed by thermally induced decarboxylation.

Reagents & Materials

-

6-Bromo-1H-indole-3-carbaldehyde (1.0 eq)

-

Malonic Acid (2.2 eq)

-

Pyridine (solvent/base, 5.0 vol)

-

Piperidine (catalytic, 0.1 eq)

-

Hydrochloric Acid (HCl) (2M)

Step-by-Step Methodology

-

Setup: Charge the aldehyde and malonic acid into a reaction vessel containing pyridine.

-

Catalysis: Add catalytic piperidine.

-

Reflux: Heat the mixture to reflux (115°C) for 4–6 hours.

-

Observation: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

-

Workup: Cool the reaction mixture to 0°C.

-

Precipitation: Pour the mixture into ice-cold 2M HCl (excess) to neutralize the pyridine. The crude acrylic acid will precipitate immediately.

-

Purification: Filter the solid. Wash with water.[1][2][3][4] Recrystallize from Methanol/Water to remove any unreacted aldehyde.

Critical Control Point: Ensure complete decarboxylation by monitoring the cessation of bubbling. Incomplete reaction yields the dicarboxylic acid intermediate.

Phase 3: Chemoselective Reduction (The "Satoh" Method)

Objective: Reduction of the alkene to the alkane without cleaving the C-Br bond. Challenge: Catalytic hydrogenation (Pd/C) poses a high risk of hydrogenolysis (removing the bromine). Solution: Use of Sodium Borohydride (NaBH₄) in the presence of Nickel(II) Chloride (NiCl₂) or simple excess NaBH₄ in pyridine/methanol.

Reagents & Materials

-

(E)-3-(6-bromo-1H-indol-3-yl)acrylic acid (1.0 eq)

-

Sodium Borohydride (NaBH₄) (5.0 eq)

-

Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) (0.1 eq) - Optional but enhances rate.

-

Methanol (MeOH) (10 vol)

Step-by-Step Methodology

-

Solubilization: Dissolve the acrylic acid derivative in MeOH.

-

Catalyst Addition: Add NiCl₂·6H₂O and stir for 10 minutes at ambient temperature.

-

Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.

-

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully add 1M HCl dropwise to destroy excess hydride and acidify to pH 2.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][5]

-

Final Purification: The product, 3-(6-bromo-1H-indol-3-yl)propanoic acid, is purified via silica gel chromatography (DCM:MeOH 95:5) or recrystallization from toluene.

Figure 2: Process flow diagram detailing the three-stage synthetic sequence.

Analytical Validation

To validate the identity and purity of the final compound, compare experimental data against the following expected parameters.

| Parameter | Specification | Diagnostic Signal |

| Physical State | Off-white to pale yellow solid | Melting Point: 168–172°C (decomp) |

| ¹H NMR (400 MHz, DMSO-d₆) | Indole NH | δ 10.8–11.0 ppm (broad singlet) |

| C2-H | δ 7.1–7.2 ppm (doublet/singlet) | |

| C6-H (Aryl) | δ 7.5 ppm (doublet, J=1.8 Hz - characteristic of C6-Br) | |

| Side Chain (α-CH₂) | δ 2.60 ppm (triplet, J=7.5 Hz) | |

| Side Chain (β-CH₂) | δ 2.95 ppm (triplet, J=7.5 Hz) | |

| Mass Spectrometry | ESI-MS (M-H)⁻ | m/z 266.0 / 268.0 (1:1 Isotopic pattern for Br) |

| HPLC Purity | >98% | UV detection at 280 nm |

References

-

Vilsmeier-Haack Reaction Mechanism & Protocol : Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][4][5][6][7][8][9][10]

-

Knoevenagel Condensation (Doebner Modification) : Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis.

-

Synthesis of Halogenated Indole Propionic Acids : Adamo, M. F. A., & Konda, V. R. (2007). Multicomponent synthesis of 3-indolepropionic acids. Organic Letters, 9(2), 303-305.[11]

-

Chemoselective Reduction of Conjugated Acids : Satoh, T., et al. (1979). Reduction of Organic Compounds with Sodium Borohydride–Transition Metal Salt Systems. Chemical and Pharmaceutical Bulletin, 27(6).

-

GPR17 Agonist Synthesis (Reference for 6-Br Analog) : Baqi, Y., et al. (2014). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives. Royal Society of Chemistry (RSC) Advances.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure.tue.nl [pure.tue.nl]

- 3. Enantioselective Enzymatic Reduction of Acrylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. longdom.org [longdom.org]

- 11. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(6-Bromo-1H-indol-3-yl)propanoic Acid: Technical Monograph

Topic: 3-(6-bromo-1H-indol-3-yl)propanoic acid chemical properties Content Type: In-depth technical guide.

Executive Summary

3-(6-bromo-1H-indol-3-yl)propanoic acid (CAS: 210569-69-0) is a halogenated indole derivative serving as a critical scaffold in medicinal chemistry and chemical biology. Structurally, it consists of an indole core substituted at the C6 position with a bromine atom—a versatile handle for cross-coupling reactions—and at the C3 position with a propanoic acid tail, mimicking the structure of the endogenous auxin indole-3-propionic acid (IPA).

This compound acts as a high-value intermediate in the synthesis of GPR17 agonists (for demyelination disorders) and marine alkaloid analogs (e.g., barettin). Its dual functionality allows for orthogonal elaboration: the carboxylic acid facilitates linker attachment or pharmacophore extension, while the aryl bromide enables late-stage diversification via palladium-catalyzed couplings.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 3-(6-bromo-1H-indol-3-yl)propanoic acid |

| Common Name | 6-Bromoindole-3-propionic acid |

| CAS Registry Number | 210569-69-0 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 130–134 °C (Predicted based on structural analogs) |

| pKa (COOH) | ~4.8 (Consistent with indole-3-propionic acid) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water; Insoluble in hexanes |

| Storage | -20°C, Hygroscopic, Light-sensitive (protect from UV) |

Synthesis & Manufacturing

The synthesis of 3-(6-bromo-1H-indol-3-yl)propanoic acid requires regioselective control to ensure the bromine atom is installed at the C6 position rather than the electronically similar C4 or C5 positions. The most robust, scalable protocol utilizes the Japp-Klingemann condensation followed by a Fischer Indole Cyclization .

Synthetic Route: Japp-Klingemann / Fischer Indole

This route avoids the ambiguity of direct bromination of indole-3-propionic acid, which typically yields a mixture of 5-bromo and 6-bromo isomers.

Step-by-Step Protocol

Phase 1: Hydrazone Formation

-

Reagents : 3-Bromophenylhydrazine hydrochloride (1.0 equiv), 2-Oxocyclopentanecarboxylic acid ethyl ester (1.1 equiv), NaNO₂ (for diazotization if starting from aniline), KOH (aq).

-

Procedure :

-

Dissolve 3-bromophenylhydrazine in ethanol/water.

-

Add 2-oxocyclopentanecarboxylate dropwise at 0–5 °C.

-

Maintain pH ~4–5 to facilitate hydrazone formation.

-

Checkpoint : Monitor consumption of hydrazine by TLC (EtOAc/Hex 1:3).

-

Isolate the hydrazone intermediate via filtration.

-

Phase 2: Fischer Indole Cyclization & Ring Opening

-

Reagents : H₂SO₄ (4% aq) or glacial AcOH/HCl.

-

Mechanism : The hydrazone undergoes a [3,3]-sigmatropic rearrangement (diaza-Cope), eliminating ammonia to form the indole core. The cyclopentane ring opens to form the propanoic acid side chain.

-

Procedure :

-

Suspend the hydrazone in 4% aqueous H₂SO₄.

-

Heat to reflux (100 °C) for 4–6 hours.

-

Observation : The reaction mixture will darken; precipitation of the crude acid occurs upon cooling.

-

-

Workup :

Synthetic Pathway Diagram

Caption: Japp-Klingemann/Fischer Indole synthesis pathway ensuring regioselective C6-bromination.

Reactivity & Functional Group Analysis

The chemical utility of this compound lies in its "bifunctional" nature, allowing it to serve as a linchpin in library synthesis.

C6-Bromine: The Cross-Coupling Handle

The bromine at C6 is electronically activated for Palladium-catalyzed cross-coupling. Unlike the C5 position, the C6 position in indoles is often more accessible sterically and electronically distinct.

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 6-phenylindole analogs).

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

-

-

Buchwald-Hartwig Amination : Reacts with secondary amines to install solubilizing groups or basic pharmacophores.

-

Catalyst System: Pd₂dba₃ / XPhos / NaOtBu.

-

C3-Propanoic Acid: The Linker

The carboxylic acid is a standard handle for conjugation.

-

Amide Coupling : Activation with EDC/NHS or HATU allows coupling to primary amines. This is critical for synthesizing Indol-3-yl-glyoxylamide mimics or extending the carbon chain.

-

Esterification : Fischer esterification with MeOH/H₂SO₄ yields the methyl ester, often used to improve lipophilicity during early-stage screening.

N1-Nitrogen: The Indole NH

The indole nitrogen (pKa ~16) can be alkylated or protected (e.g., Boc, Tosyl) to tune solubility or prevent side reactions during oxidation steps.

Reactivity Map

Caption: Orthogonal reactivity profile highlighting the C6-Bromine and C3-Carboxylic acid functional handles.

Applications in Drug Discovery

GPR17 Agonists

Research indicates that halogenated indole-3-propionic acids are potent agonists of GPR17 , a G protein-coupled receptor involved in oligodendrocyte differentiation and myelination. The 6-bromo substituent occupies a hydrophobic pocket in the receptor, significantly enhancing binding affinity (EC₅₀ ~200 nM) compared to the unsubstituted analog.

Marine Alkaloid Synthesis

This compound serves as a biomimetic precursor for marine sponge alkaloids like Barettin and Geobarrettin . These natural products exhibit anti-inflammatory and antifouling properties. The propanoic acid chain mimics the peptide linkages found in these complex macrocycles.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 12.1 (br s, 1H, COOH)

-

δ 10.9 (s, 1H, Indole NH)

-

δ 7.55 (s, 1H, H-7) – Diagnostic doublet/singlet for 6-subst.

-

δ 7.45 (d, 1H, H-4)

-

δ 7.15 (d, 1H, H-5)

-

δ 7.10 (s, 1H, H-2)

-

δ 2.90 (t, 2H, CH₂-Indole)

-

δ 2.55 (t, 2H, CH₂-COOH)

-

-

Mass Spectrometry (ESI) :

-

[M-H]⁻ m/z 266.0 / 268.0 (1:1 isotope pattern characteristic of mono-bromination).

-

Safety & Handling

-

Hazards : Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). May cause respiratory irritation (STOT SE 3).

-

PPE : Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Disposal : Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogens.

References

-

GPR17 Agonist Activity : Med. Chem. Commun., 2014, 5 , 86-92. "Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists." Link

-

Synthesis Protocol : Org. Lett., 2007, 9 , 303-305. "Multicomponent synthesis of 3-indolepropionic acids." Link

-

Marine Alkaloid Context : J. Nat. Prod., 2018, 81 , 2612–2618. "6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti." Link

-

General Indole Reactivity : J. Org. Chem., 2011, 76 , 8917-8925. "Decarboxylation of Indole-3-carboxylic acids." Link

Sources

Methodological & Application

Application Note: Derivatization Strategies for 3-(6-bromo-1H-indol-3-yl)propanoic Acid

Executive Summary & Scientific Rationale

3-(6-bromo-1H-indol-3-yl)propanoic acid (6-Br-IPA) is a halogenated analog of the microbial metabolite Indole-3-propionic acid (IPA). While IPA is a critical biomarker for gut microbiome health and tryptophan metabolism, the 6-bromo analog serves as a vital tool in drug discovery and metabolic tracing due to two distinct physicochemical properties:

-

Isotopic Signature: The naturally occurring 1:1 ratio of

Br and -

Lipophilicity & Halogen Bonding: The bromine substitution at the C6 position increases lipophilicity (

) and introduces potential halogen-bonding interactions, making it a common scaffold for GPR17 agonists and other indole-based therapeutics.

This guide details three derivatization protocols designed to exploit these properties for specific assay types: GC-MS quantification (Silylation and PFBBr esterification) and Bioconjugation (EDC/NHS coupling) for ligand-binding assays.

Critical Analysis of Derivatization Strategies

The carboxylic acid (-COOH) and the indole nitrogen (-NH) are the two reactive sites. Selecting the correct reagent depends on the detection limit required and the matrix complexity.

| Method | Reagent | Target Functional Groups | Detection Mode | Sensitivity (LOD) | Application |

| Silylation | BSTFA + 1% TMCS | -COOH (Ester), -NH (Amine) | GC-EI-MS | Nanogram (ng) | General metabolic profiling; High-throughput screening. |

| Alkylation | PFBBr (Pentafluorobenzyl bromide) | -COOH (Ester) | GC-NCI-MS | Femtogram (fg) | Trace analysis in serum/plasma; Negative Chemical Ionization. |

| Amine Coupling | EDC / NHS | -COOH (Amide bond) | Fluorescence / SPR | N/A | Conjugation to proteins or beads for binding assays. |

Protocol A: High-Sensitivity GC-NCI-MS (PFBBr Method)

Purpose: This protocol utilizes Pentafluorobenzyl bromide (PFBBr) to create an electron-capturing ester. This is the "Gold Standard" for detecting trace organic acids in biological fluids because the electronegative fluorine atoms allow for Negative Chemical Ionization (NCI), enhancing sensitivity by 100-1000x over standard EI-MS.

Materials

-

Reagent: 10% PFBBr in acetonitrile.

-

Catalyst/Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous Acetonitrile (ACN) and Hexane.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve dry sample (extract) in 100 µL of Anhydrous ACN.

-

Note: Moisture inhibits the reaction; ensure extracts are dried under

.

-

-

Reaction Setup:

-

Add 50 µL of 10% PFBBr solution.

-

Add 50 µL of DIPEA (acts as an acid scavenger and catalyst).

-

Vortex for 30 seconds.

-

-

Incubation:

-

Extraction (Cleanup):

Data Validation (Self-Validating Step)

In NCI mode, the PFB ester typically fragments to lose the benzyl moiety

-

Target Ion: Look for the carboxylate anion of 6-Br-IPA (

). -

Confirmation: You must observe the 1:1 doublet separated by 2 Da (due to

Br/

Protocol B: Standard Silylation (BSTFA Method)

Purpose: Rapid, one-step derivatization for general profiling. Silylation increases volatility by replacing active hydrogens with Trimethylsilyl (TMS) groups.

Materials

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

-

Solvent: Pyridine (anhydrous).

Step-by-Step Workflow

-

Preparation:

-

Place 1-5 mg of dry sample into a crimp-top GC vial.

-

-

Addition:

-

Add 50 µL Pyridine (Solubilizes the indole and scavenges HCl).

-

Add 100 µL BSTFA + 1% TMCS .

-

-

Derivatization:

-

Cap and heat at 70°C for 45 minutes .

-

Note: The indole -NH is less reactive than the -COOH. Heat is required to ensure double derivatization (bis-TMS product).

-

-

Analysis:

-

Inject directly into GC-MS (Splitless mode).

-

Caution: Avoid moisture; TMS derivatives hydrolyze rapidly.

-

Protocol C: Bioconjugation for Ligand Binding Assays

Purpose: To attach 6-Br-IPA to a carrier protein (BSA/KLH) or an amine-functionalized magnetic bead for antibody screening or receptor pull-down assays.

Step-by-Step Workflow

-

Activation:

-

Dissolve 6-Br-IPA in dry DMSO (concentration: 10 mM).

-

Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 1.5x molar excess.

-

Add NHS (N-Hydroxysuccinimide) at 1.5x molar excess.

-

Incubate for 15 minutes at room temperature to form the semi-stable NHS-ester.

-

-

Conjugation:

-

Dilute the capture protein (e.g., BSA) in Carbonate Buffer (pH 9.0). Avoid Tris buffer as it contains primary amines.

-

Slowly add the activated 6-Br-IPA NHS-ester to the protein solution.

-

-

Purification:

-

Incubate for 2 hours at RT or overnight at 4°C.

-

Desalt using a PD-10 column or dialysis against PBS to remove unreacted small molecules.

-

Visualizing the Analytical Logic

The following diagram illustrates the decision tree and reaction pathways for the described protocols.

Caption: Decision matrix for derivatizing 6-Br-IPA based on sensitivity requirements and downstream application.

References

-

NIST Chemistry WebBook. Indole-3-propionic acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

- Konishi, Y., et al. "High-sensitivity determination of short-chain fatty acids and organic acids by GC-MS using PFBBr derivatization." Journal of Chromatography B, 2020.

-

PubChem. 3-(6-bromo-1H-indol-3-yl)propanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 3-(6-bromo-1H-indol-3-yl)propanoic acid

Introduction: Unveiling the Potential of a Brominated Indole Propionic Acid Derivative

Indole-3-propanoic acid (IPA) is a tryptophan metabolite derived from gut microbiota that has garnered significant attention for its neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] The indole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[3] Strategic chemical modifications to this core can significantly enhance its therapeutic potential. The introduction of a bromine atom, as in 3-(6-bromo-1H-indol-3-yl)propanoic acid, is a key medicinal chemistry strategy. Halogenation can alter the compound's physicochemical properties, such as lipophilicity and electron distribution, potentially leading to increased potency, selectivity, and bioavailability.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of 3-(6-bromo-1H-indol-3-yl)propanoic acid using a suite of robust cell-based assays. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility. We will explore methods to assess its cytotoxic, anti-inflammatory, and neuroprotective potential, providing a solid foundation for its further investigation in drug discovery programs.

I. Preliminary Considerations: Handling and Preparation of 3-(6-bromo-1H-indol-3-yl)propanoic acid

Before initiating any cell-based assay, proper handling and preparation of the test compound are paramount. Indole derivatives can exhibit limited aqueous solubility and may be sensitive to light and oxidation.[5][6]

1.1. Solubility and Stock Solution Preparation

3-(6-bromo-1H-indol-3-yl)propanoic acid is predicted to have poor water solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7][8]

-

Protocol for Stock Solution (10 mM):

-

Weigh out a precise amount of 3-(6-bromo-1H-indol-3-yl)propanoic acid powder.

-

Add an appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

-

Facilitate dissolution by gentle vortexing or sonication. Ensure the compound is completely dissolved before use.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.[6]

-

-

Working Dilutions:

-

Prepare fresh working dilutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

-

Crucial: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in all experiments.

-

II. Assessment of Cytotoxicity: The Foundation of In Vitro Profiling

Determining the cytotoxic profile of a compound is the first critical step. It establishes a safe concentration range for subsequent functional assays and identifies potential anti-proliferative effects. The Sulforhodamine B (SRB) assay is a reliable method that measures cell density by quantifying total cellular protein content.[10]

2.1. Principle of the SRB Assay

The SRB assay is a colorimetric assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.[10]

2.2. Experimental Workflow: SRB Cytotoxicity Assay

Caption: Workflow for the SRB cytotoxicity assay.

2.3. Detailed Protocol: SRB Cytotoxicity Assay

-

Materials:

-

Selected adherent cancer cell line (e.g., A549 - lung, MCF-7 - breast)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

3-(6-bromo-1H-indol-3-yl)propanoic acid stock solution (10 mM in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in water

-

Solubilization buffer: 10 mM Tris base, pH 10.5

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding (Day 1): Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of 3-(6-bromo-1H-indol-3-yl)propanoic acid in complete medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium + highest DMSO concentration) and a positive control (e.g., Doxorubicin at its known IC₅₀).

-

Carefully remove the old medium and add 100 µL of the treatment media to the respective wells.

-

Incubate for 48-72 hours.

-

-

Cell Fixation:

-

Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium.

-

Incubate at 4°C for 1 hour.

-

-

Washing and Staining:

-

Wash the plates five times with tap water by gently immersing and decanting the water.

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Final Wash and Solubilization:

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

III. Probing Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory agents act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a straightforward and widely used method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants.[11][12]

3.1. Principle of the Griess Assay

The murine macrophage cell line, RAW 264.7, is an excellent model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[13] The Griess assay quantifies nitrite through a two-step diazotization reaction that results in a purple azo compound, which can be measured colorimetrically.[14] The reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

3.2. Experimental Workflow: Griess Assay for Nitric Oxide

Caption: Workflow for the Griess nitric oxide assay.

3.3. Detailed Protocol: Nitric Oxide Inhibition Assay

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Lipopolysaccharide (LPS) from E. coli

-

3-(6-bromo-1H-indol-3-yl)propanoic acid stock solution

-

Griess Reagent Kit (or individual components: Sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding (Day 1): Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.

-

Treatment and Stimulation (Day 2):

-

Prepare dilutions of the test compound in medium at 2x the final concentration. Use non-cytotoxic concentrations determined from the SRB assay.

-

Remove the old medium and add 50 µL of the compound dilutions. Add 50 µL of medium with vehicle for controls.

-

Pre-incubate for 1-2 hours.

-

Add 50 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control (untreated) wells.

-

Positive control wells should be treated with Dexamethasone (e.g., 10 µM final concentration) before LPS stimulation.

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Day 3):

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (NED solution).

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Parallel Viability Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or SRB) under the same conditions (including LPS stimulation) to ensure that the observed reduction in NO is not due to cell death.[12]

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Express the results as a percentage of NO production relative to the LPS-stimulated vehicle control.

-

3.4. Underlying Mechanism: IPA and Inflammatory Signaling

Indole-3-propanoic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It can interact with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Activation of these receptors can lead to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation that controls the expression of iNOS and pro-inflammatory cytokines like TNF-α and IL-6.[17][18]

Caption: Putative anti-inflammatory signaling pathway.

IV. Evaluating Neuroprotective Properties: Oxidative Stress Model

The neuroprotective effects of IPA are well-documented, often attributed to its potent antioxidant and free radical scavenging abilities.[4] A common in vitro model to assess neuroprotection involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, and measuring the protective effect of the test compound.

4.1. Principle of the Neuroprotection Assay

Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), leads to an overproduction of intracellular Reactive Oxygen Species (ROS), causing cellular damage and apoptosis. The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to quantify intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.[19][20] A compound's ability to reduce this fluorescence indicates antioxidant activity. Furthermore, assessing cell viability (MTT assay) and apoptosis (Caspase-3 activity) provides a multi-faceted view of its neuroprotective capacity.

4.2. Experimental Workflow: Neuroprotection Assays

Caption: Workflow for assessing neuroprotective activity.

4.3. Detailed Protocol: Neuroprotection Against Oxidative Stress

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well plates (clear for MTT, black with clear bottom for fluorescence)

-

Hydrogen peroxide (H₂O₂)

-

3-(6-bromo-1H-indol-3-yl)propanoic acid stock solution

-

Positive control: Quercetin or N-acetylcysteine (NAC)[12][21]

-

MTT solution (5 mg/mL in PBS)

-

DCFH-DA solution (10 mM stock in DMSO)

-

Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

-

-

Procedure:

-

Cell Seeding (Day 1): Seed SH-SY5Y cells in 96-well plates at an appropriate density (e.g., 1.5 x 10⁴ cells/well) and allow them to attach overnight.

-

Pre-treatment (Day 2):

-

Remove medium and replace with fresh medium containing various non-cytotoxic concentrations of the test compound or positive control.

-

Incubate for 2-6 hours.

-

-

Oxidative Stress Induction:

-

Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-250 µM, to be optimized for your specific cell passage and conditions). Do not add H₂O₂ to the untreated control wells.

-

Incubate for 24 hours.

-

-

-

Endpoint Analysis (Day 3):

-

Cell Viability (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[22]

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Read absorbance at 570 nm.

-

-

Intracellular ROS Measurement (DCFH-DA Assay):

-

Remove the treatment medium and wash cells once with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA working solution (in serum-free medium) to each well.

-

Wash cells twice with PBS.

-

Add 100 µL of PBS to each well and measure fluorescence with an excitation/emission of ~485/535 nm.

-

-

Apoptosis (Caspase-3 Activity Assay):

-

-

Data Analysis:

-

For all assays, normalize the data to the control group (cells treated with H₂O₂ and vehicle only), setting its effect as 100% damage or 0% protection.

-

Calculate the percentage of protection or rescue afforded by the test compound at each concentration.

-

V. Data Presentation and Summary

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Recommended Cell Lines and Reagents

| Assay Type | Cell Line | Inducing Agent | Positive Control | Key Reagent(s) |

|---|---|---|---|---|

| Cytotoxicity | A549, MCF-7, HepG2 | N/A | Doxorubicin | Sulforhodamine B (SRB) |

| Anti-inflammatory | RAW 264.7 | LPS (1 µg/mL) | Dexamethasone (10 µM) | Griess Reagent |

| Neuroprotection | SH-SY5Y | H₂O₂ (100-250 µM) | Quercetin or NAC | MTT, DCFH-DA, Caspase-3 Kit |

Table 2: Key Experimental Parameters

| Parameter | Cytotoxicity (SRB) | Anti-inflammatory (NO) | Neuroprotection (ROS/Viability) |

|---|---|---|---|

| Seeding Density | 5,000-10,000 cells/well | 50,000 cells/well | 15,000 cells/well |

| Compound Conc. | 0.1 - 100 µM | 1 - 50 µM (non-toxic) | 1 - 50 µM (non-toxic) |

| Incubation Time | 48 - 72 hours | 24 hours | 24 hours (post H₂O₂) |

| Absorbance/Fluorescence | 510 nm | 540 nm | 570 nm (MTT), Ex/Em 485/535 nm (ROS) |

VI. Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for characterizing the bioactivity of 3-(6-bromo-1H-indol-3-yl)propanoic acid. By systematically evaluating its effects on cell viability, inflammation, and neuronal health, researchers can build a comprehensive profile of this promising compound. Positive results from these assays would warrant further investigation into more specific molecular targets and validation in more complex in vitro models or in vivo studies. The strategic inclusion of the bromine moiety may indeed unlock enhanced therapeutic properties, and these cell-based assays are the first essential step in that discovery journey.

References

-

Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Cancer Institute. [Link]

-

Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases. (2025). Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Indole-3-propionic acid derived from gut microbiota plays an anti-tuberculosis role via regulation of NF-κB signaling pathway. (n.d.). SSRN. [Link]

-

Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. (n.d.). MDPI. [Link]

-

Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. (n.d.). PMC. [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2022). Frontiers in Nutrition. [Link]

-

2.5.2. Determination of Intracellular ROS by DCFHDA Assay. (n.d.). Bio-protocol. [Link]

-

Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). PMC. [Link]

-

Why do we use a positive control (eg quercetin) and a negative control (methanol) while calculating the DPPH free radical scavenging activity?. (2015). ResearchGate. [Link]

-

Anti-inflammatory activity of IR3G. Dexamethasone (DEX) was used as the... (n.d.). ResearchGate. [Link]

-

Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista. [Link]

-

Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol?. (2018). ResearchGate. [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). PMC. [Link]

-

Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment. (2019). Digital Showcase @ University of Lynchburg. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

-

(PDF) Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (2013). ResearchGate. [Link]

-

In vitro anti-inflammatory activity of clerodendrum infortunatum leaves. (2021). Allied Academies. [Link]

-

Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone. (2022). OMICS International. [Link]

-

Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbexa. [Link]

-

The anti-inflammatory effect of Sonchus oleraceus aqueous extract on lipopolysaccharide stimulated RAW 264.7 cells and mice. (2017). Taylor & Francis Online. [Link]

-

Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. (n.d.). PMC. [Link]

-

Combined Antibacterial and Anti-Inflammatory Activity of a Cationic Disubstituted Dexamethasone-Spermine Conjugate. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

DMSO Physical Properties. (n.d.). gChem. [Link]

-

Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI. [Link]

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. broadpharm.com [broadpharm.com]

- 5. inabj.org [inabj.org]

- 6. ziath.com [ziath.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. caspase3 assay [assay-protocol.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alliedacademies.org [alliedacademies.org]

- 17. clyte.tech [clyte.tech]

- 18. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis Optimization

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Side Products & Maximizing Regioselectivity

Core Directive & Mission

Welcome to the Fischer Indole Synthesis Support Center. You are likely here because your reaction yielded a "red tar" instead of a crystalline solid, or your HPLC trace shows an inseparable mixture of regioisomers.

The Fischer Indole Synthesis is deceptively simple: condensation, rearrangement, and elimination. However, it is an acid-catalyzed cascade where the intermediates (hydrazones and ene-hydrazines) are highly sensitive to oxidation and polymerization.

This guide abandons the "add acid and boil" approach. Instead, we treat the reaction as a controlled sigmatropic system where proton management dictates the difference between a pharmaceutical intermediate and intractable waste.

The Mechanism of Failure (Diagnostic Pathways)

To fix the side products, you must visualize where the mechanism bifurcates. The diagram below maps the "Standard Path" against the three most common "Failure Paths" (Regio-scrambling, Tar formation, and Arrested reaction).

Figure 1: Mechanistic bifurcation points. Note that "Tar" often originates from the oxidation of the hydrazone or polymerization of the sensitive ene-hydrazine.

Module 1: Solving Regioselectivity (The "Mixture" Problem)

The Issue: When reacting unsymmetrical ketones (e.g., 2-butanone), you obtain a mixture of 2-substituted and 2,3-disubstituted indoles. The Cause: The hydrazone can tautomerize into two different "ene-hydrazines" (alkene isomers). The direction of this tautomerization determines the final product.

The Solution: Acid & Solvent Tuning

You can steer the reaction toward the Thermodynamic (more substituted) or Kinetic (less substituted) product by altering the reaction environment.

| Variable | Condition | Outcome | Mechanistic Rationale |

| Acid Strength | Strong (Polyphosphoric Acid, H₂SO₄) | Thermodynamic Control (2,3-disubstituted) | Strong acids promote rapid equilibration of the ene-hydrazine, favoring the more stable (more substituted) double bond [1]. |

| Acid Strength | Weak (Acetic Acid, dilute HCl) | Kinetic Control (Mixture/Less substituted) | Protonation is slower; steric hindrance in the transition state becomes the dominant factor. |

| Solvent | Protic (Ethanol, Methanol) | Thermodynamic | Solvation of the protonated intermediate facilitates equilibration. |

| Solvent | Aprotic (Benzene, Toluene) | Kinetic | Lack of hydrogen bonding often locks the hydrazone in its kinetically formed state. |

Application Note: For maximum regioselectivity toward the 2,3-disubstituted indole (usually the desired target), use Polyphosphoric Acid (PPA) as both solvent and catalyst. The high viscosity and acidity drive the reaction exclusively through the thermodynamic enol [2].

Module 2: Eliminating Tar (The "Cleanliness" Problem)

The Issue: The reaction turns into a black/red viscous oil. Yield is low despite starting material consumption. The Cause:

-

Oxidation: Arylhydrazines are easily oxidized by air to diazonium tars.

-

Runaway Polymerization: The indole product is electron-rich; in hot, strong acid, it polymerizes (dimerizes) with unreacted electrophiles.

Protocol: The Solid-Acid "Scavenger" Method

To stop tar formation, we must remove the catalyst immediately after the reaction finishes and prevent oxidation. We replace liquid acids with Amberlyst 15 (cation exchange resin).

Advantages:

-

Self-Scavenging: The resin absorbs the ammonia byproduct (NH₃), which drives the equilibrium forward (Le Chatelier’s principle).

-

Filtration Workup: No liquid-liquid extraction required. You simply filter off the catalyst, removing the acid source before it can degrade the product [3].

Optimized Experimental Protocol (Amberlyst Method)

Target: Synthesis of 2,3-Dimethylindole (from 2-Butanone) Scale: 10 mmol

-

Preparation:

-

Activate Amberlyst 15 beads by washing with methanol and drying in a vacuum oven at 80°C for 1 hour.

-

Critical: Purge reaction vessel with Argon or Nitrogen. Oxygen is the enemy.

-

-

Reaction:

-

Combine Phenylhydrazine (10 mmol, 1.0 equiv) and 2-Butanone (11 mmol, 1.1 equiv) in Ethanol (20 mL).

-

Add Activated Amberlyst 15 (20% w/w relative to hydrazine).

-

Heat to reflux (78°C) under inert atmosphere for 4–6 hours.

-

-

Monitoring:

-

Monitor by TLC. Look for the disappearance of the hydrazone spot.

-

Troubleshooting: If the reaction stalls, add 4Å Molecular Sieves to remove water (water inhibits the condensation step).

-

-

Workup (The "Anti-Tar" Step):

-

Filter the hot solution through a sintered glass funnel to remove the Amberlyst beads.

-

Wash beads with hot ethanol (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Result: You should obtain a solid or semi-solid that is easily recrystallized, rather than a black oil.

-

Troubleshooting FAQ

Q: My reaction stalls at the hydrazone stage. Why won't it rearrange? A: You likely have Ammonia Poisoning . The elimination step generates NH₃, which neutralizes your acid catalyst.

-

Fix: Increase the acid equivalents or, preferably, use the Amberlyst 15 method described above. The resin physically captures the NH₄⁺ ions, keeping the solution acidic [3].

Q: I am using an isopropyl ketone and getting a stable intermediate that isn't indole. What is it? A: You have formed an Indolenine (3H-indole) .

-

Mechanism:[1][2][3][4][5][6][7][8] If one of the carbons involved in the C-C bond formation is quaternary (has no protons), the molecule cannot undergo the final aromatization step.

-

Fix: This is an intrinsic limitation of the substrate. You must use a migration strategy (Wagner-Meerwein) to move a substituent, but usually, you must redesign the starting ketone.

Q: Can I use Lewis Acids instead of Brønsted Acids? A: Yes. Zinc Chloride (ZnCl₂) is the classic Lewis acid alternative.[3]

-

When to use: Use ZnCl₂ in acetic acid if your substrate has acid-sensitive groups (like acetals) that would survive ZnCl₂ but hydrolyze in H₂SO₄. However, ZnCl₂ workups are notoriously messy (emulsions).

Decision Matrix: Catalyst Selection

Use this logic flow to select the correct catalyst for your specific substrate constraints.

Figure 2: Catalyst selection logic based on substrate stability and regiochemical requirements.

References

-

Noey, E. L., Yang, Z., Li, H., et al. (2017).[9] Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904–5909. [Link]

-

Robinson, B. (1969). Studies on the Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.[10] [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010).[11] New 3H-Indole Synthesis by Fischer's Method using Solid Acid Catalysts. Molecules, 15(4), 2491–2498.[11] [Link]

-

Gore, S., Baskaran, S., & König, B. (2012).[8] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. youtube.com [youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. reddit.com [reddit.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Assay Interference with 3-(6-bromo-1H-indol-3-yl)propanoic acid

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering assay interference when working with 3-(6-bromo-1H-indol-3-yl)propanoic acid. As this specific molecule is not extensively characterized in assay interference literature, this guide synthesizes field-proven insights by analyzing its structural components—the indole ring, bromine substituent, and propanoic acid side chain—to anticipate and resolve common experimental artifacts.

The core principles discussed here are grounded in the broader understanding of how small molecules can produce misleading results in biochemical and cell-based assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows high background or a false positive "hit" when I add my compound. What's happening?

A1: The indole scaffold in your compound is a known fluorophore.[3][4] This intrinsic fluorescence can directly interfere with assay readouts, especially if your detection wavelength overlaps with the compound's emission spectrum. This phenomenon is a common source of assay artifacts.[5][6]

-

Causality: The conjugated ring system of the indole nucleus absorbs light (typically in the UV range) and re-emits it at a longer wavelength, a property that can be modulated by substituents on the ring.[7] If this emission overlaps with your assay's fluorophore, the detector will read the sum of both signals, creating an artificially high reading.

Q2: I'm observing inconsistent dose-response curves, sometimes with a sharp drop-off in activity at higher concentrations (a "bell-shaped" curve). Why?

A2: This is a classic sign of compound aggregation.[8] Many organic small molecules, particularly those with planar aromatic systems and some lipophilicity, can form colloidal aggregates in aqueous buffers at critical concentrations.[8][9] These aggregates can non-specifically sequester and inhibit proteins, leading to promiscuous activity that is not related to specific binding at a target site.[8][10]

-

Causality: Aggregates, ranging from 50 to over 800 nm in size, form spontaneously and create a large surface area that can adsorb and denature proteins, leading to non-specific inhibition.[8][9] This is a major source of false positives in high-throughput screening (HTS).[11][12] The bell-shaped curve occurs because at very high concentrations, the aggregates may become too large and fall out of solution or change their surface properties, leading to a loss of the inhibitory effect.[8]

Q3: My compound appears to be a potent inhibitor in my primary biochemical assay, but this activity disappears when I test it in a different assay format or a cell-based model. What could be the reason?

A3: This discrepancy often points to assay-specific interference rather than true target engagement. Several mechanisms could be at play:

-

Compound Aggregation: As mentioned in Q2, aggregation is highly sensitive to the assay environment (e.g., buffer composition, protein concentration). Changing the assay conditions can disrupt aggregate formation, thus eliminating the artifactual activity.[6]

-

Reactivity: The indole nucleus can be susceptible to oxidation. If your assay is sensitive to redox-active molecules (e.g., it uses a reporter enzyme with critical cysteine residues), your compound could be causing interference through chemical reactivity.[13]

-

Reporter Enzyme Inhibition: In many assays, the final readout is generated by a reporter enzyme (e.g., luciferase, β-lactamase). Your compound might be inhibiting the reporter enzyme directly, rather than your primary target.[2] This is a common artifact that must be ruled out.

Q4: I'm having issues with the solubility of my compound in my aqueous assay buffer. I see precipitation or cloudiness in the wells.

A4: The 6-bromo substituent increases the lipophilicity of the indole core, while the propanoic acid side chain provides a handle for aqueous solubility. The overall solubility will be highly dependent on the pH and ionic strength of your buffer.

-

Causality: The propanoic acid group has a pKa around 4-5. At a neutral pH of ~7.4, the carboxyl group will be deprotonated (carboxylate), which enhances water solubility. However, if the buffer pH is acidic, the carboxyl group will be protonated and neutral, significantly reducing solubility. The brominated indole core is hydrophobic and will favor aggregation or precipitation if the solubilizing effect of the carboxylate is insufficient.

Troubleshooting Workflows & Protocols

Workflow 1: Diagnosing and Mitigating Assay Interference

This workflow provides a systematic approach to identifying the root cause of suspected interference.

Caption: A step-by-step workflow for troubleshooting assay interference.

Protocol 1: Testing for Intrinsic Fluorescence

This protocol determines if 3-(6-bromo-1H-indol-3-yl)propanoic acid is interfering with a fluorescence-based assay.

Objective: To measure the fluorescence of the compound alone under assay conditions.

Methodology:

-

Prepare a dilution series of your compound in the final assay buffer, covering the concentration range used in your experiment.

-

Dispense the dilutions into the wells of your assay plate. Crucially, omit the enzyme, substrate, and detection fluorophore from these wells.

-

Include wells with assay buffer only as a negative control.

-

Read the plate on your plate reader using the same excitation and emission wavelengths as your primary assay.

Interpreting the Results:

| Compound Concentration | Signal in Buffer Only (RFU) | Signal with Compound (RFU) | Conclusion |

| 0 µM (Control) | 150 | N/A | Baseline |

| 1 µM | 150 | 500 | Compound is fluorescent |

| 10 µM | 150 | 5000 | Fluorescence is dose-dependent |

| 100 µM | 150 | 50000 | High risk of assay interference |

-

If you observe a significant, dose-dependent increase in signal in the wells containing only your compound, this confirms intrinsic fluorescence is a source of interference.

-

Mitigation: Subtract the background signal from compound-only wells. If the compound signal is too high, consider switching to a non-fluorescence-based (e.g., colorimetric or luminescence) orthogonal assay to validate the hit.[14]

Protocol 2: Testing for Colloidal Aggregation

This is the most critical control for ruling out non-specific inhibition by aggregation.[2]

Objective: To determine if the observed inhibition is dependent on the formation of colloidal aggregates.

Methodology:

-

Run your standard inhibition assay with a full dose-response curve for your compound.

-

In parallel, run an identical dose-response curve, but with one key modification: add a small amount of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to the assay buffer. [9]

-

Ensure the detergent itself does not inhibit your target protein by running a detergent-only control.

Interpreting the Results:

| Compound IC₅₀ (No Detergent) | Compound IC₅₀ (with 0.01% Triton X-100) | Interpretation |

| 5 µM | > 100 µM | Classic Aggregator. Detergent disrupts colloids, abolishing inhibition.[9] |

| 5 µM | 20 µM | Likely Aggregator. A significant rightward shift in IC₅₀ suggests aggregation contributes to activity. |

| 5 µM | 6 µM | Unlikely to be an aggregator. The activity is not sensitive to detergent. |

-

A significant increase (rightward shift) or complete loss of inhibitory activity in the presence of detergent is strong evidence that your compound is acting as a colloidal aggregator.[6] True inhibitors that bind specifically to a target's active site are typically unaffected by low concentrations of mild detergents.

Sources

- 1. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wyatt.com [wyatt.com]

- 9. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

Technical Support Center: Solubilizing Indole Scaffolds for Biological Assays

Status: Operational Ticket ID: IND-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Formulation Subject: Overcoming solubility, toxicity, and interference issues with Indole derivatives in bioassays.

Introduction: The Indole Paradox

Indole scaffolds are privileged structures in drug discovery due to their ability to mimic peptide backbones and interact with diverse biological targets (e.g., GPCRs, kinases). However, their physicochemical properties present a paradox: the same planarity and lipophilicity (high LogP) that drive target binding also drive poor aqueous solubility and π-π stacking aggregation .

This guide is not a generic solvent list. It is a troubleshooting system designed to diagnose why your indole derivative is failing in assay conditions and provide a formulation strategy to fix it.

Part 1: The Troubleshooting Decision Tree

Before altering your protocol, determine the root cause of the assay failure. Use this logic flow to select the correct remediation strategy.

Figure 1: Diagnostic logic flow for identifying the specific failure mode of indole derivatives in biological assays.

Part 2: Critical Failure Modes & Solutions

Issue 1: The "Crash-Out" (Precipitation upon Dilution)

The Symptom: Your stock solution (10-100 mM in DMSO) is clear, but adding it to the cell culture media creates a milky cloud or microscopic crystals. The Cause: Antisolvent Shock. DMSO is a dipolar aprotic solvent that solvates indoles well. Water is a polar protic solvent. When you spike DMSO stock directly into aqueous media, the water strips the DMSO hydration shell from the indole faster than the indole can disperse. The hydrophobic indole molecules aggregate (π-stacking) instantly.

Corrective Protocol: The "Step-Down" Serial Dilution Do not dilute directly from 100% DMSO to 0.1% aqueous buffer.

-

Stock: 10 mM Indole in 100% DMSO.

-

Intermediate: Dilute to 1 mM in 100% DMSO (not water).

-

Working: Dilute to 100 µM in 100% DMSO .

-

Final Step: Spike the 100 µM DMSO solution into the media to reach 1 µM (1% DMSO final).

-

Why this works: You avoid creating local regions of high water/low solvent concentration that trigger nucleation.

-

Issue 2: Vehicle Cytotoxicity

The Symptom: Cells in the vehicle control (DMSO only) are dying or showing stress phenotypes (rounding, detachment). The Cause: Membrane permeabilization. DMSO extracts lipids from cell membranes. While many cell lines tolerate 0.5% DMSO, primary cells (e.g., neurons, hepatocytes) often show toxicity at >0.1%. The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD forms a "host-guest" complex.[1] The hydrophobic indole sits inside the CD cavity, while the hydrophilic exterior interacts with the media. This eliminates the need for DMSO entirely or allows for drastically reduced concentrations.

Issue 3: Autofluorescence Interference

The Symptom: Assay readout (e.g., DAPI, Hoechst) shows abnormally high background or false positives. The Cause: Indoles are naturally fluorescent (Excitation: ~280 nm, Emission: ~350 nm). If your assay relies on UV/Blue fluorescence, the indole core itself will emit signal, masking the biological readout. The Solution:

-

Shift Readout: Switch to Red/Far-Red assay fluorophores (e.g., Resorufin, DRAQ5) to avoid spectral overlap.

-

Background Subtraction: You must run a "Compound Only" control (Media + Compound, No Cells) to quantify and subtract the indole signal.

Part 3: Validated Formulation Protocols

Protocol A: HP-β-Cyclodextrin Complexation (The "Gold Standard")

Use this for primary cells or in vivo studies where DMSO is prohibited.

Materials:

-

Indole Derivative (Solid)[1]

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107 or similar]

-

Sterile Water or PBS

Methodology:

-

Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

-

Weigh Compound: Calculate the amount of indole needed for a 5 mM concentration.

-

The "Kneading" Step (Crucial):

-

Equilibration: Shake at room temperature for 4-24 hours.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove uncomplexed solid. Use the supernatant.

Protocol B: Solvent Tolerance Table

Reference this table to ensure your vehicle does not exceed biological limits.

| Solvent | Max Final % (Cell Lines) | Max Final % (Primary Cells) | Mechanism of Toxicity |

| DMSO | 0.5% - 1.0% | < 0.1% | Membrane pore formation; Histone modification |

| Ethanol | 0.5% | < 0.1% | Protein denaturation; Membrane fluidization |

| HP-β-CD | 1.0% - 2.0% | 0.5% - 1.0% | Cholesterol extraction (at high %) |

| PEG-400 | 1.0% | 0.5% | Osmotic stress |

Part 4: Frequently Asked Questions (FAQs)

Q: My indole solution turned pink/red after a week. Is it still good? A: Discard it. Indoles are electron-rich and susceptible to oxidation at the C3 position, often forming dimers (indigo/indirubin dyes).

-

Prevention: Store stocks in amber vials, under argon/nitrogen, at -20°C. Avoid repeated freeze-thaw cycles.

Q: Can I use acid to dissolve my indole? A: Likely No. The indole nitrogen is not basic (pKa ~ -2); it is actually a weak acid (pKa ~ 16). Adding HCl will not protonate the nitrogen to form a salt unless there is a distinct basic side chain (e.g., an amine on a linker). Adding base (NaOH) to deprotonate it requires pH > 14, which is incompatible with biology.

Q: Why does my compound precipitate in PBS but not in DMEM media? A: Protein Binding. DMEM contains Fetal Bovine Serum (FBS). Albumin in FBS acts as a "sink," binding lipophilic drugs and keeping them in pseudo-solution. PBS lacks this carrier.

-

Troubleshooting: Always check solubility in the exact final assay buffer. If it crashes in PBS, you may need to add 0.01% Tween-20 or Pluronic F-127 to mimic the surfactant properties of serum proteins.

References

-

Assay Guidance Manual (NCBI/NIH). Solvent Tolerance in Cell-Based Assays. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of 3-(6-bromo-1H-indol-3-yl)propanoic acid as a Butyrylcholinesterase Inhibitor

This guide provides a detailed framework for the validation of 3-(6-bromo-1H-indol-3-yl)propanoic acid as a selective inhibitor of butyrylcholinesterase (BChE). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. We will delve into the experimental and computational methodologies required to characterize the inhibitory potential of this novel compound, comparing its performance with established cholinesterase inhibitors.

The Rationale for Targeting Butyrylcholinesterase in Alzheimer's Disease

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that the cognitive decline observed in patients is linked to a deficit in the neurotransmitter acetylcholine (ACh).[1][2] The primary strategy for symptomatic treatment has been to inhibit the enzymes responsible for ACh hydrolysis, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4]

While AChE is the predominant cholinesterase in a healthy brain, its levels tend to decrease as AD progresses. Conversely, BChE activity progressively increases, particularly in later stages of the disease, and is associated with hallmark pathologies like β-amyloid plaques and neurofibrillary tangles.[2][3][5][6][7] This shift suggests that BChE plays an increasingly significant role in ACh regulation in the AD brain, making it a crucial therapeutic target.[2][3][5][6][7] Selective BChE inhibition may, therefore, offer a more targeted approach to alleviating cholinergic deficits in advanced AD, potentially with a more favorable side-effect profile compared to non-selective or AChE-selective inhibitors.[8][9]

Candidate Inhibitor Profile: 3-(6-bromo-1H-indol-3-yl)propanoic acid

Our candidate molecule, 3-(6-bromo-1H-indol-3-yl)propanoic acid, is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. This section outlines the validation pathway for this compound, from initial screening to mechanistic and structural insights.

Part 1: In Vitro Validation - Enzymatic Inhibition Assay

The initial step in validating a potential inhibitor is to determine its efficacy in vitro. The most common method for assessing cholinesterase activity is the colorimetric assay developed by Ellman.[10][11]

Workflow for BChE Inhibition Assay (Ellman's Method)

Caption: General workflow for a molecular docking study.

Methodology and Interpretation

-

Protein and Ligand Preparation: The crystal structure of human BChE is obtained from the Protein Data Bank (PDB). T[12]he 3D structure of 3-(6-bromo-1H-indol-3-yl)propanoic acid is generated and energy-minimized.

-

Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the active site of BChE. T[8][13]he active site gorge of BChE contains a catalytic triad (Ser198, His438, Glu325) and other key residues like Trp82 and Tyr332 that are important for ligand binding. 3[5][14]. Analysis of Results: The results are evaluated based on the binding energy (a lower value indicates a more stable complex) and the interactions formed. Key interactions to look for include:

-

Hydrogen bonds: with residues in the catalytic triad.

-

π-π stacking or Cation-π interactions: between the indole ring of the inhibitor and aromatic residues like Trp82.

-

[5][9]A successful docking result would show the inhibitor fitting snugly into the active site gorge, forming stable interactions with key residues, thus providing a structural basis for its inhibitory activity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validating 3-(6-bromo-1H-indol-3-yl)propanoic acid as a BChE inhibitor. By combining in vitro enzymatic assays to determine potency (IC50), kinetic studies to elucidate the mechanism of action, and in silico molecular docking to understand the structural basis of interaction, a comprehensive profile of the candidate compound can be established.

Positive results from this validation cascade—specifically, a low micromolar or high nanomolar IC50, high selectivity for BChE over AChE, a clear mechanism of inhibition, and a favorable docking pose—would provide strong evidence for its therapeutic potential. Subsequent steps would involve lead optimization to improve potency and drug-like properties, followed by cell-based assays and in vivo studies in animal models of Alzheimer's disease.

References

- The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2025). MDPI.

-

Greig, N. H., Utsuki, T., Ingram, D. K., et al. (2005). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Proceedings of the National Academy of Sciences, 102(47), 17213-17218. [Link]

-

Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

-

Al-Balas, Q., Al-Adhami, W., Al-Shar'i, N. A., et al. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Scientific Reports, 9, 10842. [Link]

-

Manavalan, A., Kavalappara, S. R., & Murugesan, S. (2014). Molecular docking of different inhibitors and activators to butyrylcholinesterase. Journal of Molecular Modeling, 20(4), 2174. [Link]

-

Fatima, I., Kanwal, S., Afzal, I., et al. (2017). Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone. PLoS One, 12(1), e0168787. [Link]

-

Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. (2011). PMC. [Link]

-

Molecular docking analyses for selected BChE inhibitors. (n.d.). ResearchGate. [Link]

-

Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2006). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Neurochemical Research, 31(2), 143-150. [Link]

-

Giacobini, E. (2004). Butyrylcholinesterase: An Important New Target in Alzheimer's Disease Therapy. International Psychogeriatrics, 16(4), 397-408. [Link]

-

Darvesh, S., & Martin, E. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research, 13(9), 1037-1044. [Link]

-

Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. (n.d.). Natural Product Sciences. [Link]

-

Nordberg, A., Ballard, C., Bullock, R., et al. (2013). A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. Primary Care Companion for CNS Disorders, 15(2). [Link]

-

Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. [Link]

-

The Role of Butyrylcholinesterase (BCHE) in Physiology and Diseases. (2025). ResearchGate. [Link]

-

Functional Analysis and Molecular Docking studies of Medicinal Compounds for AChE and BChE in Alzheimer's Disease and Type 2 Diabetes Mellitus. (n.d.). ResearchGate. [Link]

-

Worek, F., & Thiermann, H. (2018). Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Química Nova, 41(7), 823-827. [Link]

-

Lineweaver–Burk plot. (n.d.). Wikipedia. [Link]

-

Li, B., Stojan, J., & Radić, Z. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS One, 10(10), e0139480. [Link]

-

Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). Open Library Publishing Platform. [Link]

-

The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (n.d.). ResearchGate. [Link]

-

Enzyme kinetics- michaelis menten model, lineweaver burk plot. (n.d.). Slideshare. [Link]

-

Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. (2020). MDPI. [Link]

-